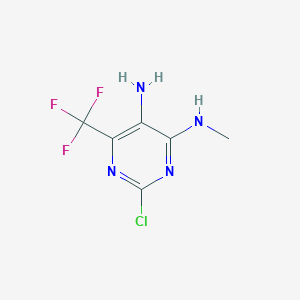
2,2'-(Oxydimethanediyl)dicyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Oxydimethanediyl)dicyclohexanone is an organic compound with a unique structure consisting of two cyclohexanone rings connected by an oxygen atom through methylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxydimethanediyl)dicyclohexanone typically involves the reaction of cyclohexanone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge between the two cyclohexanone molecules, facilitated by the oxygen atom. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Common solvents include water or alcohols
Industrial Production Methods
Industrial production of 2,2’-(Oxydimethanediyl)dicyclohexanone follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Oxydimethanediyl)dicyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methylene bridges can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Oxydimethanediyl)dicyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-(Oxydimethanediyl)dicyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a single cyclohexane ring.
Cyclohexanol: The reduced form of cyclohexanone with an alcohol group.
Cyclohexene: An unsaturated derivative with a double bond.
Uniqueness
2,2’-(Oxydimethanediyl)dicyclohexanone is unique due to its dual cyclohexanone structure connected by an oxygen atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that simpler compounds cannot fulfill.
Propiedades
Número CAS |
5394-54-7 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
2-[(2-oxocyclohexyl)methoxymethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H22O3/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h11-12H,1-10H2 |
Clave InChI |
DZGKWALXSURTBW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)COCC2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


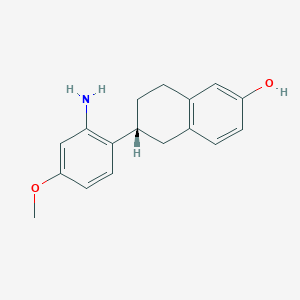
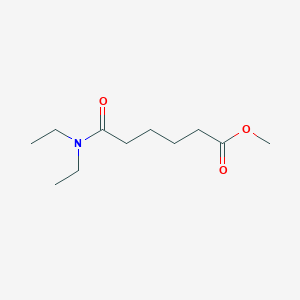
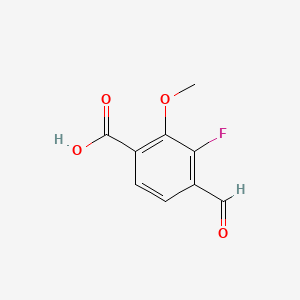
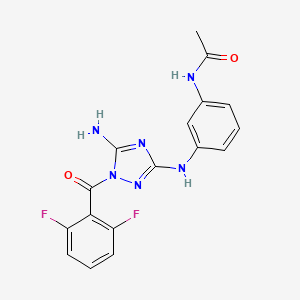
![(S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-5,6-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-1,2,4-triazolo[3,4-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14013400.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate;hydrate](/img/structure/B14013411.png)
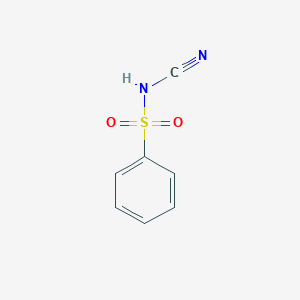
![2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]](/img/structure/B14013418.png)

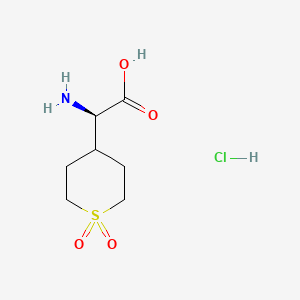

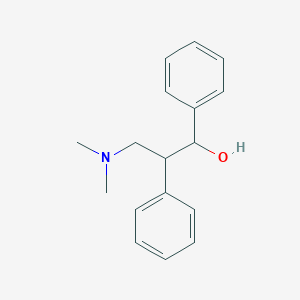
![2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide](/img/structure/B14013437.png)
